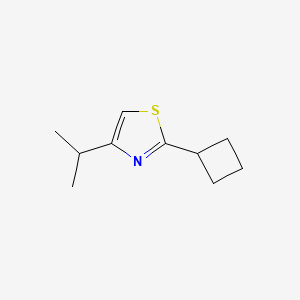

2-Cyclobutyl-4-isopropylthiazole

Beschreibung

2-Cyclobutyl-4-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The molecular formula of 2-Cyclobutyl-4-isopropylthiazole is C10H15NS, and it has a molecular weight of 181.30 g/mol .

Eigenschaften

Molekularformel |

C10H15NS |

|---|---|

Molekulargewicht |

181.30 g/mol |

IUPAC-Name |

2-cyclobutyl-4-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C10H15NS/c1-7(2)9-6-12-10(11-9)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |

InChI-Schlüssel |

CHLOATRCTCFPON-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CSC(=N1)C2CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-isopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutyl ketones with isothiocyanates, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Cyclobutyl-4-isopropylthiazole can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclobutyl-4-isopropylthiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce thiazolidines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclobutyl-4-isopropylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its antitumor and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

The mechanism of action of 2-Cyclobutyl-4-isopropylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyclobutyl-4-methylthiazole

- 2-Cyclobutyl-4-ethylthiazole

- 2-Cyclobutyl-4-propylthiazole

Uniqueness

2-Cyclobutyl-4-isopropylthiazole is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The isopropyl group at the 4-position of the thiazole ring enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound in drug development .

Biologische Aktivität

2-Cyclobutyl-4-isopropylthiazole is a heterocyclic compound that belongs to the thiazole family, characterized by its unique structural features and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and antitumor activities.

The molecular formula of 2-Cyclobutyl-4-isopropylthiazole is with a molecular weight of 181.30 g/mol. Its structure includes a five-membered ring containing both nitrogen and sulfur, which contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NS |

| Molecular Weight | 181.30 g/mol |

| IUPAC Name | 2-cyclobutyl-4-propan-2-yl-1,3-thiazole |

| InChI Key | CHLOATRCTCFPON-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CSC(=N1)C2CCC2 |

Antimicrobial Activity

Research indicates that 2-Cyclobutyl-4-isopropylthiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and interference with cell cycle progression. Notably, it has shown activity against several cancer cell lines, including breast and lung cancer models.

The biological activity of 2-Cyclobutyl-4-isopropylthiazole can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Membrane Disruption : In microbial cells, the thiazole ring structure allows for interaction with lipid membranes, causing destabilization and cell lysis.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of 2-Cyclobutyl-4-isopropylthiazole against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent for bacterial infections.

Study on Antitumor Effects

In vitro studies conducted on human cancer cell lines revealed that treatment with 2-Cyclobutyl-4-isopropylthiazole resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.